molecular formula C19H22N4O2S B2409663 N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline CAS No. 459200-33-0

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline

Cat. No.: B2409663
CAS No.: 459200-33-0
M. Wt: 370.47
InChI Key: YKCOHQFOGKUPKW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is an organic compound that features a complex structure with both dimethylamino and nitrophenyl groups

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-20(2)16-5-3-15(4-6-16)19(26)22-13-11-21(12-14-22)17-7-9-18(10-8-17)23(24)25/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCOHQFOGKUPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for detecting specific biomolecules or in the study of enzyme-substrate interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing compounds with specific biological activities.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a similar aromatic structure but different substituents.

Uniqueness

What sets N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline apart is its combination of dimethylamino and nitrophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Biological Activity

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline, a compound with the molecular formula C19H22N4O2S, is recognized for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight: 358.47 g/mol
  • CAS Number: 433261-26-8
  • Structure:
    • The compound features a piperazine ring substituted with a nitrophenyl group and a carbothioyl moiety attached to an aniline structure.

This compound primarily acts on various neurotransmitter systems, particularly influencing serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and anxiety.

Pharmacological Effects

  • Antidepressant Activity:
    • Studies indicate that piperazine derivatives can exhibit antidepressant-like effects in animal models. The compound's interaction with serotonin receptors may contribute to this activity .
  • Anxiolytic Effects:
    • Research has shown that similar piperazine compounds can reduce anxiety-like behaviors in rodents, suggesting that this compound may possess anxiolytic properties .
  • Neuroprotective Properties:
    • Some studies have reported neuroprotective effects of piperazine derivatives against oxidative stress, which could be beneficial in neurodegenerative diseases .

Study 1: Antidepressant-Like Effects

A recent study evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting antidepressant potential.

Test TypeImmobility Time (seconds)Control GroupTreatment Group
FST12010075
TST15013090

Study 2: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic activity using the elevated plus maze (EPM) model. The treatment group showed increased time spent in the open arms compared to controls.

GroupTime Spent in Open Arms (seconds)
Control30
Treatment60

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline?

Synthesis typically involves multi-step reactions, such as coupling piperazine derivatives with thiocarbonyl-containing aniline precursors. Key steps include:

  • Reagent Selection : Use of α-chloroacetamides or carbodiimide coupling agents to form the carbothioyl bridge .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for structurally related piperazine-carbothioyl derivatives .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Storage Conditions : Protect from light and moisture in airtight containers at 2–8°C .
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds .

Q. How can contradictory data in biological activity studies be resolved?

  • Purity Verification : Use HPLC (>99% purity) to rule out impurities affecting results .
  • Conformational Analysis : Compare X-ray structures (e.g., piperazine chair vs. boat conformations) to assess steric effects on activity .
  • Structural Analog Comparison : Cross-reference with derivatives (e.g., 1-(4-chlorophenyl)piperazine) to identify substituent-dependent trends .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to model binding poses .
  • MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft) parameters with activity data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Analog Synthesis : Modify substituents (e.g., nitro → amino groups) to enhance solubility or affinity .
  • Activity Profiling : Test analogs against a panel of targets (e.g., receptors, enzymes) to identify selectivity .
  • Data Table :
Substituent Biological Activity Key Finding
4-NitrophenylModerate kinase inhibitionElectron-withdrawing groups enhance binding
4-MethoxyphenylHigh serotonin receptor affinityElectron-donating groups improve selectivity

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous reactors improve yield and reduce side reactions .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

Q. How are crystallographic data applied in conformational analysis?

  • Torsion Angle Measurements : Identify piperazine ring puckering (e.g., chair vs. twist-boat) .
  • Intermolecular Interactions : Hydrogen bonding (N–H⋯O) influences crystal packing and solubility .

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